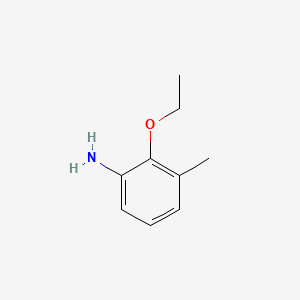

2-Ethoxy-3-methylaniline

描述

2-Ethoxy-3-methylaniline is an aromatic amine derivative with the molecular formula C₉H₁₃NO. Its structure consists of an aniline backbone substituted with an ethoxy group (-OCH₂CH₃) at the ortho position (C2) and a methyl group (-CH₃) at the meta position (C3). The ethoxy group contributes electron-donating resonance effects, while the methyl group exerts inductive electron-donating and steric effects. This compound is of interest in organic synthesis, particularly in the development of dyes, pharmaceuticals, and agrochemicals, where substituent positioning influences reactivity and functionality.

属性

IUPAC Name |

2-ethoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBOMTKEAQCJGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718327 | |

| Record name | 2-Ethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-44-5 | |

| Record name | 2-Ethoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylaniline typically involves the ethylation of 3-methylaniline. One common method is the reaction of 3-methylaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of 2-Ethoxy-3-methylaniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

化学反应分析

Types of Reactions: 2-Ethoxy-3-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to the amine form.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and nitroso derivatives.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

科学研究应用

2-Ethoxy-3-methylaniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of polymers, resins, and other industrial materials

作用机制

The mechanism of action of 2-Ethoxy-3-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethoxy-3-methylaniline with three analogs based on substituent groups, molecular properties, and reactivity.

Structural and Molecular Comparisons

Key Observations:

- Substituent Complexity : The ethoxyethoxy group in N-(2-Ethoxybenzyl)-3-(2-ethoxyethoxy)aniline increases molecular weight and steric bulk, reducing solubility in polar solvents compared to simpler analogs like 2-Ethoxy-3-methylaniline .

- Electron Effects: The methoxyethoxy group in 3-(2-methoxyethoxy)aniline enhances polarity and H-bond acceptor capacity (4 vs.

- Steric Hindrance : The methyl group in 2-Ethoxy-3-methylaniline introduces steric constraints at C3, which may slow electrophilic substitution reactions compared to unhindered analogs.

Reactivity and Functional Group Analysis

- Electrophilic Aromatic Substitution (EAS) :

- Oxidation Stability :

Research Findings and Implications

- Substituent-Driven Solubility : Ethoxy groups enhance hydrophobicity, making 2-Ethoxy-3-methylaniline less water-soluble than methoxyethoxy analogs .

- Steric vs. Electronic Effects : Methyl groups prioritize steric hindrance over electronic effects in directing reactions, a critical consideration in synthetic route design.

- Thermal Stability: Higher molecular weight compounds (e.g., C₁₉H₂₅NO₃) exhibit lower volatility, favoring their use in high-temperature applications .

Notes

Data Limitations : Direct experimental data on 2-Ethoxy-3-methylaniline’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence. Comparisons rely on structural analogs and computational estimates.

Synthesis Gaps : Further research is needed to validate reactivity patterns and optimize synthetic protocols for this compound.

Safety and Toxicity : Ethoxy-containing amines may pose metabolic risks (e.g., Ethoxyquin in ), necessitating toxicological studies .

生物活性

2-Ethoxy-3-methylaniline is an aromatic amine that has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

2-Ethoxy-3-methylaniline has the molecular formula C10H15NO, featuring an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to a benzene ring with an amino group (-NH2). The presence of these substituents influences its chemical reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that 2-Ethoxy-3-methylaniline exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antibiotics.

2. Anticancer Activity

Preliminary investigations into the anticancer properties of 2-Ethoxy-3-methylaniline reveal promising results. The compound has been shown to induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation. For instance, it may interfere with the PI3K/Akt pathway, which is crucial for cell survival and growth.

3. Mechanism of Action

The mechanism by which 2-Ethoxy-3-methylaniline exerts its biological effects is still under investigation. It is believed to act as an inhibitor of certain enzymes involved in metabolic pathways. The ethoxy and methyl groups likely alter the electronic properties of the compound, enhancing its binding affinity to target proteins.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 2-Ethoxy-3-methylaniline assessed their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affected their inhibitory concentrations (IC50). The ethoxy derivative showed lower IC50 values compared to other analogs, highlighting its potential as a potent antimicrobial agent.

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| 2-Ethoxy-3-methylaniline | 15 | Moderate Antimicrobial |

| 3-Methylaniline | 30 | Weak Antimicrobial |

| 4-Ethoxy-2-methylaniline | 25 | Weak Antimicrobial |

Case Study 2: Anticancer Properties

In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with 2-Ethoxy-3-methylaniline resulted in a significant reduction in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through caspase activation.

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 70 | 20 |

| 20 | 45 | 40 |

| 30 | 25 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。